Thiarabine Thiarabine Thiarabine is a analog of antimetabolite cytarabine (ara-C), with potential antineoplastic activity. Upon administration, thiarabine (T-araC) is phosphorylated to the triphosphate form T-araCTP and competes with cytidine for incorporation into DNA. This results in an inhibition of DNA replication and RNA synthesis, chain termination and may eventually decrease tumor cell proliferation. Compared to ara-C, T-araC appears to have a longer half-life and has a higher efficacy.
Brand Name: Vulcanchem
CAS No.: 6599-17-7
VCID: VC0545188
InChI: InChI=1S/C9H13N3O4S/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7+,8-/m1/s1
SMILES: C1=CN(C(=O)N=C1N)C2C(C(C(S2)CO)O)O
Molecular Formula: C9H13N3O4S
Molecular Weight: 259.28 g/mol

Thiarabine

CAS No.: 6599-17-7

Cat. No.: VC0545188

Molecular Formula: C9H13N3O4S

Molecular Weight: 259.28 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Thiarabine - 6599-17-7

Specification

CAS No. 6599-17-7
Molecular Formula C9H13N3O4S
Molecular Weight 259.28 g/mol
IUPAC Name 4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one
Standard InChI InChI=1S/C9H13N3O4S/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7+,8-/m1/s1
Standard InChI Key GAKJJSAXUFZQTL-CCXZUQQUSA-N
Isomeric SMILES C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](S2)CO)O)O
SMILES C1=CN(C(=O)N=C1N)C2C(C(C(S2)CO)O)O
Canonical SMILES C1=CN(C(=O)N=C1N)C2C(C(C(S2)CO)O)O
Appearance Solid powder

Introduction

Structural Characteristics and Biochemical Properties

Molecular Architecture

Thiarabine's structure features a cytosine base linked to a 4-thioarabinofuranosyl sugar moiety, distinguishing it from conventional nucleoside analogues like cytarabine (ara-C). The substitution of oxygen with sulfur at the 4'-position of the sugar ring confers enhanced metabolic stability and altered substrate specificity for nucleoside transporters . Key structural attributes include:

  • Stereochemistry: The (2R,3S,4S,5R) configuration of the thiolane ring ensures proper orientation for intracellular phosphorylation .

  • Hydrogen-bonding capacity: The 4-amino group on the pyrimidin-2-one base facilitates interactions with DNA polymerase active sites .

Table 1: Comparative Structural Features of Thiarabine and Cytarabine

PropertyThiarabineCytarabine
Sugar Modification4'-thioarabinofuranosylArabinofuranosyl
Molecular Weight259.28 g/mol243.22 g/mol
Bioavailability (Oral)~16%<1%
Plasma Half-life6–8 hours10–15 minutes

This structural optimization enables prolonged intracellular retention of Thiarabine's active metabolite, 5'-triphosphate (Thiarabine-TP), which persists in tumor cells 3–5 times longer than cytarabine-TP .

Mechanism of Action: DNA Synthesis Inhibition and Beyond

  • Phosphorylation Kinetics: Thiarabine undergoes stepwise phosphorylation by deoxycytidine kinase (dCK) to its triphosphate form with 2–3-fold higher efficiency than cytarabine in leukemia cells .

  • DNA Polymerase Inhibition: Thiarabine-TP competitively inhibits DNA polymerase α and β with IC₅₀ values of 0.8 μM and 2.1 μM, respectively—10-fold lower than cytarabine-TP .

  • Epigenetic Modulation: Preliminary data suggest Thiarabine may downregulate DNA methyltransferase 1 (DNMT1) activity, potentially synergizing with hypomethylating agents .

These mechanisms collectively disrupt DNA replication and repair, particularly in rapidly dividing cancer cells.

Preclinical Efficacy Across Tumor Models

Hematologic Malignancies

In a pivotal study evaluating seven human xenograft models, Thiarabine induced complete remission in 100% of HL-60 (acute promyelocytic leukemia) and AS283 (B-cell lymphoma) models at 60 mg/kg/day administered intraperitoneally . Comparative efficacy data against standard therapies are summarized below:

Table 2: Tumor Growth Inhibition in Hematologic Models

Model (Cell Line)Thiarabine TGI (%)Cytarabine TGI (%)Clofarabine TGI (%)
HL-60 (Leukemia)100 (Cures)7885
AS283 (Lymphoma)100 (Cures)6572
MOLT-4 (Leukemia)926068

Notably, Thiarabine maintained superiority over gemcitabine in six of seven models and outperformed fludarabine in all tested lymphoma lines .

Solid Tumors and Combination Therapies

Contrary to cytarabine's limited solid tumor activity, Thiarabine demonstrated robust efficacy in colorectal (HT-29) and pancreatic (MIA PaCa-2) xenografts. When combined with clofarabine, it achieved 66% cure rates in colorectal models versus 22% for cytarabine/clofarabine combinations . Mechanistic synergy arises from:

  • Clofarabine-mediated depletion of deoxycytidine triphosphate (dCTP), enhancing Thiarabine-TP incorporation .

  • Complementary inhibition of ribonucleotide reductase (RRM1/RRM2) by both agents .

Recent investigations with checkpoint inhibitors revealed enhanced antitumor immunity. In PD-L1-expressing MC38 colon carcinoma models, Thiarabine (90 mg/kg Q4Dx3) combined with pembrolizumab reduced tumor burden by 89% versus 67% for monotherapy .

Expanding Horizons: Rheumatoid Arthritis and Autoimmune Applications

Unexpected preclinical findings positioned Thiarabine as a candidate for rheumatoid arthritis (RA) therapy. In collagen-induced arthritis models:

  • Prophylactic Regimen: 60 mg/kg/day prevented joint inflammation in 100% of subjects, with histological scores comparable to healthy controls .

  • Therapeutic Efficacy: 40 mg/kg/day reduced synovitis scores by 78% and cartilage erosion by 82%, matching methotrexate's performance .

Proposed immunomodulatory mechanisms include:

  • Suppression of TNF-α and IL-6 production in synovial fluid (70–80% reduction) .

  • Inhibition of osteoclast differentiation via RANKL pathway modulation .

Clinical Development and Pharmacokinetic Profile

Phase I/II Trials

Three completed Phase I trials (N=112) established a maximum tolerated dose (MTD) of 40 mg/m²/day for 5-day infusion cycles . Key outcomes:

  • Hematologic Cancers: 3 complete responses (CR) and 7 partial responses (PR) in relapsed/refractory AML .

  • Solid Tumors: Disease stabilization ≥6 months in 15% of pancreatic and colorectal cancer patients .

Table 3: Pharmacokinetic Parameters (40 mg/m² Dose)

ParameterValue (Mean ± SD)
Cₘₐₓ2.8 ± 0.6 μM
T₁/₂ (Elimination)7.2 ± 1.4 hours
AUC₀–2418.7 ± 3.2 μM·h
Oral Bioavailability15.9%

The oral bioavailability (~16%) and once-daily dosing capability represent significant advantages over intravenous cytarabine .

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